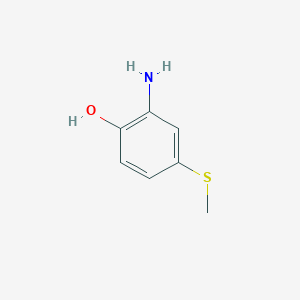

2-Amino-4-(methylthio)phenol

Description

2-Amino-4-(methylthio)phenol (CAS: Not explicitly provided in evidence) is an aromatic compound featuring an amino group (-NH₂) at position 2, a hydroxyl group (-OH) at position 4, and a methylthio (-SCH₃) substituent.

Properties

Molecular Formula |

C7H9NOS |

|---|---|

Molecular Weight |

155.22 g/mol |

IUPAC Name |

2-amino-4-methylsulfanylphenol |

InChI |

InChI=1S/C7H9NOS/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3 |

InChI Key |

QYZVGTFFURZZSB-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=C(C=C1)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(methylthio)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 4-chloronitrobenzene with sodium methylthiolate, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a reducing agent like iron powder or tin chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation is often employed for the reduction step, using catalysts like palladium on carbon (Pd/C) to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(methylthio)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can further modify the amino or methylthio groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation with Pd/C are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Modified amino or methylthio derivatives.

Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-Amino-4-(methylthio)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(methylthio)phenol involves its interaction with specific molecular targets and pathways. The amino and methylthio groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Key Difference :

- Applications: Ecological signaling vs.

Sulfonyl vs. Methylthio Derivatives

2-Amino-4-(Methylsulfonyl)Phenol (CAS: Not provided; ) replaces the methylthio (-SCH₃) group with a methylsulfonyl (-SO₂CH₃) moiety. This modification significantly alters electronic and physical properties:

The sulfonyl derivative’s higher polarity enhances solubility in polar solvents, making it suitable for pharmaceutical or agrochemical intermediates.

Thiazole-Containing Aminophenols

2-(2-Amino-thiazol-4-yl)-4-methyl-phenol (CAS: 103037-98-5; ) incorporates a thiazole ring, introducing heterocyclic rigidity and π-conjugation. This structural feature contrasts with the linear methylthio group in the target compound:

- Stability : The thiazole ring increases thermal stability and resistance to oxidation.

- Applications: Potential use in medicinal chemistry (e.g., antimicrobial agents) due to thiazole’s prevalence in bioactive molecules.

Substituted Aminophenols with Bulky Groups

2-Amino-4-(benzyloxy)phenol (CAS: 102580-07-4; ) and 2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol (CAS: 30817-90-4; ) feature bulky substituents (benzyloxy, cyclohexyl). These groups:

- Solubility : Reduce water solubility compared to the methylthio group.

- Applications : High-performance polymers (e.g., polyimides for aerospace) due to enhanced thermal stability .

Amino-Alcohol Derivatives

2-Amino-2-[4-(methylthio)phenyl]ethanol (CAS: 910443-19-5; ) combines amino, hydroxyl, and methylthio groups on a benzene ring. Compared to this compound:

- Stereochemistry: Chiral center in the ethanol moiety enables enantioselective applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.